
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate
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Overview
Description
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is a fluorinated derivative of maleic acid, characterized by a fully substituted heptadecafluorodecyl chain. This structure combines the reactivity of the maleate group (a diacid with conjugated double bonds) with the hydrophobic, oleophobic, and thermally stable properties imparted by the perfluorinated alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate typically involves the reaction of heptadecafluorodecanol with maleic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually heated to facilitate the formation of the ester bond between the alcohol and the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Hydrolysis: The major products are heptadecafluorodecanol and maleic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: In the development of fluorinated biomolecules and as a probe for studying biological interactions.
Industry: Used in the production of specialty coatings, lubricants, and surfactants due to its chemical stability and hydrophobicity.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is primarily related to its hydrophobic nature and chemical stability. The multiple fluorine atoms create a highly non-polar surface, which can interact with other non-polar molecules through van der Waals forces. This property makes it useful in applications where water repellency and chemical resistance are desired.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) Acrylate (CAS 27905-45-9)
- Structure : Substituted acrylate ester with the same fluorinated chain.
- Applications : Used in polymers for coatings, adhesives, medical devices (e.g., tissue engineering scaffolds, implantable materials), and optical/electrical insulation .
- Reactivity : The acrylate group enables radical polymerization, unlike the maleate’s acid functionality, which may favor crosslinking or ionic interactions.
Dioctyltin Maleate (CAS 16091-18-2)
- Structure : Maleate ester with dioctyltin substituents.
- Applications : Restricted to 0.1% by weight in products due to tin toxicity; used as a stabilizer or catalyst in polymers .
- Key Difference : Replacing tin with a fluorinated alkyl chain in the target compound likely reduces metal toxicity but introduces environmental concerns associated with per- and polyfluoroalkyl substances (PFAS).
Tris[4-(Heptadecafluorodecyl)phenyl]phosphine (CAS 325459-92-5)
- Structure : Phosphine with fluorinated aryl groups.
- Molecular Weight : 1600.59 g/mol (vs. ~652–800 g/mol for analogous acrylates/silanes) .
- Applications : Likely used in catalysis or materials science for its electron-deficient fluorinated surface.
(Heptadecafluorodecyl)Tripropoxysilane (CAS 521084-64-0)
- Structure : Silane with a fluorinated chain and tripropoxy groups.
- Applications : Surface modification agent for creating hydrophobic coatings; molecular weight 652.46 g/mol .
Physicochemical Properties
*Inferred from analogous compounds.
Regulatory and Environmental Considerations
- Tin-Based Analogues : Dioctyltin maleate is restricted to 0.1% due to toxicity, highlighting a trade-off between metal-free fluorinated compounds and PFAS persistence .
Biological Activity
The compound (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is a fluorinated derivative that has garnered attention for its unique properties and potential biological activities. This article examines its biological activity through various studies and findings.
- Chemical Formula : C17H15F17O4
- Molecular Weight : 500.2 g/mol
- Structure : The compound features a long fluorinated carbon chain which contributes to its hydrophobic characteristics and stability.
Biological Activity Overview
The biological activity of fluorinated compounds like (3,3,4,...-Heptadecafluorodecyl) hydrogen maleate can be attributed to their interactions with biological systems. These interactions can lead to various effects including toxicity and bioaccumulation.
Toxicity Studies
- Terrestrial Species : Studies indicate that long-chain perfluorinated carboxylic acids (PFCAs), similar in structure to this compound, exhibit varying levels of toxicity. For instance:
- Aquatic Species : Research has shown that these compounds can induce vitellogenesis in fish and affect reproductive outcomes in aquatic organisms:
The mechanisms through which (3,3,4,...-Heptadecafluorodecyl) hydrogen maleate exerts its biological effects include:
- Peroxisome Proliferator-Activated Receptor (PPARα) Activation : Long-chain PFCAs have been shown to activate PPARα in the livers of marine mammals. This receptor plays a crucial role in lipid metabolism and homeostasis .
- Oxidative Stress Induction : Certain studies suggest that exposure can lead to oxidative stress in various organisms including birds like the common cormorant .
Case Study 1: Marine Mussels
A study on marine mussels demonstrated that exposure to C9-C10 PFCAs resulted in increased accumulation of toxic substances due to altered permeability of cellular membranes caused by these fluorinated compounds .
Case Study 2: Mammalian Models
Research involving mammalian models revealed that exposure to long-chain PFCAs led to significant changes in liver function and lipid profiles. These changes were associated with increased risks of metabolic disorders .
Environmental Impact
The stability of the carbon-fluorine bond makes (3,3,4,...-Heptadecafluorodecyl) hydrogen maleate resistant to degradation. This persistence raises concerns about bioaccumulation and long-term ecological impacts:
Q & A
Q. (Basic) What analytical techniques are recommended for confirming the purity and structural integrity of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate?
Methodological Answer:
- Chromatography (HPLC/GC): Quantify purity using HPLC with UV detection, calibrated against reference standards (e.g., EP impurities in ). Monitor for residual inhibitors like MEHQ (1–100 ppm range) as noted in .
- NMR Spectroscopy: Use 19F NMR to confirm fluorinated chain integrity and 1H NMR for maleate proton environments. Compare with literature spectra for fluorinated analogs.
- Mass Spectrometry (HRMS): Validate molecular weight (expected ~650–700 g/mol range) and fragmentation patterns.
- Refractive Index/Density: Cross-check experimental values against lit. data (e.g., n20/D=1.343, density = 1.596 g/mL) to assess batch consistency .
Q. (Basic) How does the fluorinated chain influence the compound’s physicochemical properties?
Methodological Answer:
The perfluorinated alkyl chain confers:
- Hydrophobicity and Lipophobicity: Measure contact angles or partition coefficients (e.g., octanol-water) to quantify.
- Thermal Stability: Use TGA/DSC to compare decomposition temperatures (>110°C, based on bp in ) with non-fluorinated analogs .
- Surface Activity: Conduct pendant drop tensiometry to assess surfactant-like behavior in solutions.
- Solubility: Screen in fluorophilic solvents (e.g., perfluorooctane) vs. polar aprotic solvents (DMF, THF).
Q. (Advanced) What experimental strategies mitigate decomposition during high-temperature reactions involving this compound?
Methodological Answer:
- Inert Atmosphere: Use Schlenk lines or gloveboxes to exclude moisture/O2, as fluorinated compounds often hydrolyze .
- Stabilizers: Add radical inhibitors (e.g., MEHQ at 50–200 ppm) to suppress polymerization, as noted in .
- Temperature Gradients: Optimize reaction temps via kinetic studies (e.g., 60–90°C) below the bp (110°C/4 mmHg) .
- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to detect decomposition intermediates.
Q. (Advanced) How to resolve discrepancies in spectroscopic data for fluorinated compounds like this maleate?
Methodological Answer:
- Isotopic Labeling: Use 13C- or 18O-labeled analogs to clarify ambiguous NMR/IR peaks.
- Computational Modeling: Compare experimental 19F NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian/B3LYP).
- Multi-Technique Validation: Cross-reference MS fragmentation with XPS (for F content) and XRD (if crystalline).
- Batch Analysis: Replicate measurements across multiple synthesis batches to distinguish artifacts from true signals .
Q. (Basic) What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, fluoropolymer-coated aprons, and face shields. Avoid latex due to permeability to fluorinated solvents .
- Ventilation: Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts.
- Waste Management: Neutralize acidic byproducts (e.g., HF) with calcium carbonate traps (see for HF hazards) .
- First Aid: Maintain calcium gluconate gel onsite for potential HF exposure .
Q. (Advanced) How to design catalytic systems for reactions with this maleate given its fluorophilic nature?
Methodological Answer:
- Fluorous-Phase Catalysis: Use fluorinated ligands (e.g., perfluoro-tagged phosphines) to enhance catalyst compatibility .
- Solvent Screening: Test fluorinated solvents (e.g., FC-72) or supercritical CO2 to improve substrate-catalyst miscibility .
- Kinetic Profiling: Compare turnover frequencies (TOF) in fluorophilic vs. conventional solvents to optimize activity.
- Heterogeneous Catalysts: Immobilize catalysts on fluorinated silica or MOFs to leverage surface affinity .
Q. (Basic) What theoretical frameworks guide the study of its reactivity in polymer matrices?
Methodological Answer:
- Free-Radical Polymerization Kinetics: Apply Mayo-Lewis equations to model copolymerization with acrylates/methacrylates .
- Density Functional Theory (DFT): Calculate activation energies for maleate-fluorocarbon interactions in crosslinking reactions.
- Flory-Huggins Theory: Predict phase behavior in fluoropolymer blends using solubility parameters (δ=6–7 cal1/2cm−3/2) .
Q. (Advanced) How to optimize solvent selection for its reactions considering fluorophilicity?
Methodological Answer:
- Hansen Solubility Parameters: Calculate HSPs (δD,δP,δH) to identify solvents with matching fluorophilic domains .
- Combinatorial Screening: Use high-throughput microreactors to test 100+ solvent mixtures (e.g., HFIP/THF, perfluorohexane/DMSO).
- Molecular Dynamics Simulations: Model solvent-shell structures around the fluorinated chain to predict solvation energy.
- Green Chemistry Metrics: Prioritize solvents with low GWP (e.g., hydrofluoroethers) to align with sustainable practices .
Properties
CAS No. |
54950-04-8 |
---|---|
Molecular Formula |
C14H7F17O4 |
Molecular Weight |
562.17 g/mol |
IUPAC Name |
(Z)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H7F17O4/c15-7(16,3-4-35-6(34)2-1-5(32)33)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-2H,3-4H2,(H,32,33)/b2-1- |
InChI Key |
ULSWUGAAPQZIFJ-UPHRSURJSA-N |
Isomeric SMILES |
C(COC(=O)/C=C\C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(COC(=O)C=CC(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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